molecular formula C23H25N3O6S B11047176 2-{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

2-{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

Cat. No.: B11047176
M. Wt: 471.5 g/mol
InChI Key: XLEPUAOZYHBXLH-UHFFFAOYSA-N
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Description

2-{5-[(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-3-ISOXAZOLYL}-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzodioxole moiety, an isoxazole ring, and a thienopyridine core, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-3-ISOXAZOLYL}-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multiple steps, including the formation of the benzodioxole and isoxazole rings, followed by their integration into the thienopyridine framework. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents such as toluene and dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-3-ISOXAZOLYL}-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs with different pharmacological properties.

Scientific Research Applications

2-{5-[(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-3-ISOXAZOLYL}-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-3-ISOXAZOLYL}-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. This compound may affect various signaling pathways, resulting in therapeutic effects such as anti-inflammatory, anticancer, or antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-3-ISOXAZOLYL}-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its combination of structural motifs, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H25N3O6S

Molecular Weight

471.5 g/mol

IUPAC Name

2-[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C23H25N3O6S/c1-11-5-13(9-27-2)17-18(24)22(33-23(17)25-11)15-8-14(32-26-15)6-12-7-16(28-3)20-21(19(12)29-4)31-10-30-20/h5,7,14H,6,8-10,24H2,1-4H3

InChI Key

XLEPUAOZYHBXLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=NOC(C3)CC4=CC(=C5C(=C4OC)OCO5)OC)N)COC

Origin of Product

United States

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